molecular formula C7H3BrF5NO B1393073 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine CAS No. 1214332-83-8

3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine

Cat. No.: B1393073
CAS No.: 1214332-83-8
M. Wt: 292 g/mol
InChI Key: NYKZTQMBZUDIKN-UHFFFAOYSA-N
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Description

3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that contains bromine, fluorine, and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-(difluoromethoxy)-6-(trifluoromethyl)pyridine with a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and nitrogen atoms allows it to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact mechanism can vary depending on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-(difluoromethoxy)-5-(trifluoromethyl)pyridine
  • 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine
  • 2-Bromo-3,3,3-trifluoropropene

Uniqueness

3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications where specific reactivity is required .

Properties

IUPAC Name

3-bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF5NO/c8-3-1-2-4(7(11,12)13)14-5(3)15-6(9)10/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKZTQMBZUDIKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)OC(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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